molecular formula C8H6BrNO4 B1369532 Methyl 5-bromo-2-nitrobenzoate CAS No. 883554-93-6

Methyl 5-bromo-2-nitrobenzoate

Cat. No. B1369532
M. Wt: 260.04 g/mol
InChI Key: IXVNSGSUEVSJIF-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-nitrobenzoate” is a chemical compound with the molecular weight of 260.04 . It is used in chemical synthesis .


Molecular Structure Analysis

The IUPAC name for this compound is “methyl 5-bromo-2-nitrobenzoate”. The InChI code is 1S/C8H6BrNO4/c1-14-8(11)6-4-5(9)2-3-7(6)10(12)13/h2-4H,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-nitrobenzoate” is a solid with a melting point of 79-81 °C . It is insoluble in water .

Scientific Research Applications

Synthesis of Chemical Compounds

Hydrothermal Synthesis and Crystal Structure Analysis

In another application, Methyl 5-bromo-2-nitrobenzoate has been used in hydrothermal synthesis processes. An example is the synthesis of a new dinuclear Zn(II) complex, which was studied for its crystal structure and fluorescence properties (Ji Chang–you, 2012). This highlights its utility in material science and the study of luminescent materials.

Analytical Chemistry and Impurity Detection

In the field of analytical chemistry, this compound has been identified and quantified as a potential genotoxic impurity in pharmaceuticals (Kishore Gaddam et al., 2020). This demonstrates its importance in ensuring the safety and purity of medicinal products.

Organic Chemistry and Nitration Processes

Methyl 5-bromo-2-nitrobenzoate is also significant in the realm of organic chemistry, particularly in nitration processes. Its derivatives have been synthesized and used as building blocks for various organic assemblies, highlighting its versatility in chemical synthesis (Vasily A. Migulin, 2016).

Safety And Hazards

“Methyl 5-bromo-2-nitrobenzoate” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 5-bromo-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-14-8(11)6-4-5(9)2-3-7(6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVNSGSUEVSJIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590460
Record name Methyl 5-bromo-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-nitrobenzoate

CAS RN

883554-93-6
Record name Methyl 5-bromo-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AD Takwale, EY Kim, Y Jang, DH Lee, S Kim, Y Choi… - Bioorganic …, 2022 - Elsevier
… Monomethyl-substituted compounds 34 were prepared as shown in Scheme 2, starting from methyl 5-bromo-2-nitrobenzoate 24. Introduction of the vinyl group of nitrobenzoate 25 was …
Number of citations: 3 www.sciencedirect.com
A Jacquart, P Tauc, RB Pansu, E Ishow - scholar.archive.org
… Methyl-5-bromo-2-nitrobenzoate 11. To a suspension of mixed acids 5-bromo-2-nitrobenzoic … Water was added to allow both the methyl 5-bromo-2-nitrobenzoate and methyl 5-bromo-2- …
Number of citations: 0 scholar.archive.org
A Jacquart, P Tauc, K Nakatani, E Ishow - Journal of Materials …, 2009 - pubs.rsc.org
… ), bis(4′-tert-butylbiphenyl-4-yl)amine (346 mg, 0.80 mmol) and caesium carbonate (390 mmol, 1.2 mmol) were successively added to a solution of methyl-5-bromo-2-nitrobenzoate (…
Number of citations: 10 pubs.rsc.org

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